1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Overview
Description
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is a chemical compound characterized by its adamantyl group attached to a pyridinium ring with two methyl groups at positions 3 and 5
Synthetic Routes and Reaction Conditions:
Bromination of 1-(1-adamantyl)-3,5-dimethylpyridine: The compound can be synthesized by reacting 1-(1-adamantyl)-3,5-dimethylpyridine with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale bromination reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The pyridinium ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: The bromide ion in the compound can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
Target of Action
Adamantane derivatives, which include 1-(1-adamantyl)-3,5-dimethylpyridinium bromide, have been known to interact with various biological targets . The specific target would depend on the functional groups attached to the adamantane core .
Mode of Action
It’s known that bromoadamantane, a related compound, can cause alkylation of co (ii) complexes of β-diketones . This suggests that this compound might also interact with its targets through alkylation.
Biochemical Pathways
Adamantane derivatives have been known to affect various biochemical pathways depending on their functional groups .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and the adamantane core is known for its lipophilic nature, which could influence its absorption and distribution .
Result of Action
Adamantane derivatives have been known to exhibit various biological activities, including antiviral, anticancer, and antimicrobial effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Comparison with Similar Compounds
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is unique due to its adamantyl group, which provides enhanced stability and binding properties compared to similar compounds without this group. Similar compounds include:
1-(1-Adamantyl)-3,5-dimethylpyridine
1-(1-Adamantyl)-3,5-dimethylimidazole
Properties
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N.BrH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,10-11,14-16H,4-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGKJTQRWJYCHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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